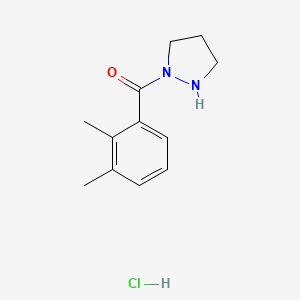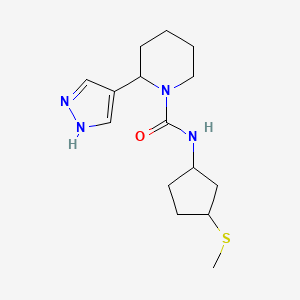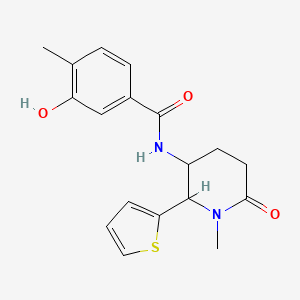
(2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride, also known as L-161,240, is a chemical compound that belongs to the pyrazolidinone family. It is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. The inhibition of COX-2 by L-161,240 has potential applications in the treatment of various diseases, such as arthritis, cancer, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride involves the selective inhibition of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for inflammation and pain. This mechanism of action makes this compound a potential therapeutic agent for the treatment of various inflammatory diseases.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. In addition, studies have suggested that this compound may have neuroprotective properties and could be used in the treatment of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The selective inhibition of COX-2 by (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride makes it a useful tool for studying the role of COX-2 in various biological processes. However, the use of this compound in lab experiments is limited by its low solubility in water and its potential toxicity. In addition, the selectivity of this compound for COX-2 over COX-1 is not absolute, which could lead to unwanted side effects.
Orientations Futures
Future research on (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride could focus on its potential applications in the treatment of Alzheimer's disease and other neurodegenerative diseases. In addition, further studies could investigate the potential of this compound as an anti-tumor agent and its use in combination with other chemotherapeutic agents. Finally, research could be conducted to develop more potent and selective COX-2 inhibitors based on the structure of this compound.
Méthodes De Synthèse
The synthesis of (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride involves several steps, including the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form 2,3-dimethyl-1-phenyl-1H-pyrazol-5-ol. This intermediate is then treated with thionyl chloride to form 2,3-dimethyl-1-phenylpyrazolidin-5-one, which is subsequently reacted with methyl 2-bromoacetate to form (2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone. The hydrochloride salt of this compound is obtained by treating the free base with hydrochloric acid.
Applications De Recherche Scientifique
(2,3-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride has been extensively studied for its potential applications in the treatment of various diseases. In particular, its selective inhibition of COX-2 has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Studies have also suggested that this compound may have neuroprotective properties and could be used in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
(2,3-dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-5-3-6-11(10(9)2)12(15)14-8-4-7-13-14;/h3,5-6,13H,4,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVCLJVISUFJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)
![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)

![N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]-3-hydroxy-5-methylbenzamide](/img/structure/B7643575.png)
![4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)
![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)


![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)